molecular formula C6H6BrCl2N B1524790 5-Bromo-2-(chloromethyl)pyridine hydrochloride CAS No. 936342-91-5

5-Bromo-2-(chloromethyl)pyridine hydrochloride

Cat. No.: B1524790
CAS No.: 936342-91-5
M. Wt: 242.93 g/mol
InChI Key: YDXPFHGVFYBITC-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H6BrCl2N. It is commonly used in various chemical reactions and has significant applications in scientific research. The compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(chloromethyl)pyridine hydrochloride typically involves the bromination of 2-(chloromethyl)pyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The compound is often produced in solid form and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce azides or thiocyanates .

Scientific Research Applications

5-Bromo-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-2-(chloromethyl)pyridine hydrochloride exerts its effects is primarily through its reactivity in chemical reactions. The bromine and chlorine atoms on the pyridine ring make it a versatile intermediate for various transformations. The compound can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(chloromethyl)pyridine hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

IUPAC Name

5-bromo-2-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXPFHGVFYBITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701213
Record name 5-Bromo-2-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936342-91-5
Record name 5-Bromo-2-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (5-bromo-pyridin-2-yl)-methanol (104 g, 0.66 mol) in methylene chloride (833 mL) in two neck flask was placed in water bath. Thionyl chloride (80.5 mL, 1.33 mol) was dropwise added to the reaction mixture using dropping funnel and stirred at room temperature for 1.5 hr. Then, thionyl chloride (20 mL, 0.33 mol) was additionally added to the reaction mixture and stirred for 2.5 hr. After completion of the reaction, the reaction mixture was transferred to a round bottom flask. Methylene chloride and thionyl chloride were evaporated off. Toluene (2×100 mL) was added to the residue and azeotropically removed all the residual thionyl chloride. The residue was dried on vacuum for overnight to give the title compound (129.6 g, 96%) as a pink solid. MS-ESI m/z 207.91 (M+H)+.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
833 mL
Type
solvent
Reaction Step One
Quantity
80.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Synthesis routes and methods II

Procedure details

To a toluene (20.0 mL) solution of (5-bromo-pyridin-2-yl)-methanol (4.70 g, 25.0 mmol) described in Manufacturing Example 54-1-1 was added dropwise thionyl chloride (3.65 mL, 50.1 mmol) on an ice bath (0° C.) under nitrogen atmosphere, which was stirred for 5 minutes at room temperature. The solvent was evaporated under a reduced pressure to obtain the title compound (4.2 g, 69.2%) as a hydrochloride.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
69.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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